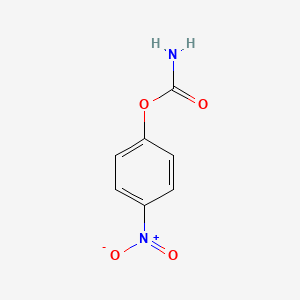

4-Nitrophenyl carbamate

Descripción general

Descripción

4-Nitrophenyl carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a nitrophenyl group attached to a carbamate moiety. This compound is widely used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Nitrophenyl carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with an amine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is typically carried out at temperatures ranging from 10 to 40°C for 1 to 2 hours with constant stirring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar nucleophilic substitution reactions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrophenyl carbamate undergoes various chemical reactions, including:

Nucleophilic Substitution: This is the primary reaction type for the synthesis of this compound.

Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and the corresponding amine.

Oxidation and Reduction: While less common, the nitro group in this compound can undergo redox reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents include 4-nitrophenyl chloroformate and various amines. Conditions typically involve a base (e.g., TEA) and a solvent (e.g., THF) at moderate temperatures.

Hydrolysis: This reaction can be carried out in aqueous solutions under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: The primary product is this compound.

Hydrolysis: The major products are 4-nitrophenol and the corresponding amine.

Aplicaciones Científicas De Investigación

Chemistry

- Reagent for Synthesis : 4-Nitrophenyl carbamate serves as a key reagent in the synthesis of other carbamates and complex organic molecules. It is utilized for protecting amines during chemical reactions, facilitating selective modifications without unwanted side reactions.

- Building Block : It acts as a building block for more complex structures in organic chemistry, particularly in pharmaceutical development .

Biology

- Enzyme Inhibition : This compound has been extensively studied for its role as an inhibitor of bile-salt-dependent lipases, crucial enzymes involved in lipid metabolism. Research indicates that it forms stable complexes with these enzymes, effectively blocking their activity and providing insights into lipid digestion mechanisms .

- Biochemical Assays : this compound is employed as a substrate in various biochemical assays to study enzyme kinetics and interactions with biological macromolecules.

Medicine

- Anticancer Potential : Derivatives of this compound have shown promising anticancer properties in preliminary studies. The ability to modulate biological activities through structural modifications makes it a candidate for further drug development research .

- Antimicrobial Activity : Investigations into its antimicrobial properties suggest potential applications in developing new therapeutic agents against resistant bacterial strains.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that various synthetic carbamates, including derivatives of this compound, exhibit varying potencies in inhibiting bile-salt-dependent lipase activity. The results indicated that longer N-alkyl chains enhance inhibitory effects, suggesting structural optimization could lead to more effective inhibitors .

- Biodegradation Research : Functional screening of microbial communities revealed specific clones capable of degrading carbamates, including this compound. This highlights its potential for bioremediation strategies aimed at addressing environmental pollution caused by xenobiotics.

- Pharmacological Activity : Investigations into the pharmacological effects of phenyl carbamates have shown their potential as anticancer agents due to their ability to interact with biological macromolecules and modulate cellular processes.

Mecanismo De Acción

The mechanism of action of 4-nitrophenyl carbamate involves its interaction with nucleophiles. The nitrophenyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity.

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrophenyl chloroformate: A precursor used in the synthesis of 4-nitrophenyl carbamate.

4-Nitrophenyl acetate: Another nitrophenyl derivative used in biochemical assays.

Phenyl carbamate: A simpler carbamate without the nitro group.

Uniqueness

This compound is unique due to its nitrophenyl group, which enhances its reactivity and makes it a versatile reagent in organic synthesis. Its ability to act as a substrate in enzyme assays and its potential antimicrobial properties further distinguish it from other carbamates.

Actividad Biológica

4-Nitrophenyl carbamate (4-NPC) is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores the biological activity of 4-NPC, focusing on its mechanisms of action, enzyme inhibition properties, and potential applications in drug design.

Chemical Structure and Properties

This compound is characterized by a carbamate functional group attached to a nitrophenyl moiety. Its molecular formula is , and it exhibits unique structural features that influence its biological activity. The compound's conformation is affected by the dihedral angles between its aromatic rings, which can impact its interactions with biological targets .

Enzyme Inhibition

One of the primary biological activities of 4-NPC is its role as an inhibitor of specific enzymes, particularly bile-salt-dependent lipases. Research has shown that N-butyl-N-methyl-4-nitrophenyl carbamate effectively inhibits this enzyme, which is crucial for lipid metabolism. The inhibition mechanism involves the formation of a stable enzyme-inhibitor complex through a time-dependent process that exhibits saturation kinetics .

The study reveals that the release of 4-nitrophenol correlates with enzyme inhibition, suggesting that 4-NPC acts as a specific active-site titrator for bile-salt-dependent lipases. This property has implications for understanding lipid digestion and potential therapeutic interventions in metabolic disorders .

Biodegradation Potential

In addition to its inhibitory effects, 4-NPC has been studied for its biodegradability. Research into carbamate-degrading enzymes isolated from the bovine rumen microbiome highlights the ability to break down various carbamates, including 4-NPC. This bioremediation potential is critical for addressing environmental pollution caused by xenobiotics .

Pharmacological Applications

The pharmacological significance of 4-NPC extends to its potential as an anticancer agent. Carbamate derivatives have been identified as having significant pharmacological activity, with some exhibiting promising anticancer properties . The ability to modulate biological properties through structural modifications makes 4-NPC a candidate for further investigation in drug design.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that various synthetic carbamates, including 4-NPC derivatives, inhibit bile-salt-dependent lipase activity with varying potencies depending on their structural characteristics. The results indicated that longer N-alkyl chains enhance inhibitory effects .

- Biodegradation Research : Functional screening of microbial communities revealed several clones capable of degrading carbamates, including 4-NPC. Clone 44I12 was particularly effective in breaking down fenobucarb, a related compound, showcasing the potential for bioremediation strategies involving carbamate derivatives .

- Pharmacological Activity : Investigations into the pharmacological effects of phenyl carbamates have shown their potential as anticancer agents due to their ability to interact with biological macromolecules and modulate cellular processes .

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | |

| Primary Biological Activity | Enzyme inhibition (bile-salt-dependent lipase) |

| Potential Applications | Anticancer drug development |

| Biodegradation | Effective degradation by ruminal bacteria |

Propiedades

IUPAC Name |

(4-nitrophenyl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFKWIKCUHNXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958730 | |

| Record name | 4-Nitrophenyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37689-86-4 | |

| Record name | 4-Nitrophenylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037689864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.